N-(butan-2-yl)-3-[2-({[(4-methylphenyl)methyl]carbamoyl}methyl)-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]propanamide
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Overview
Description
“N-(butan-2-yl)-3-[2-({[(4-methylphenyl)methyl]carbamoyl}methyl)-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]propanamide” is a complex organic compound that belongs to the class of triazoloquinazoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(butan-2-yl)-3-[2-({[(4-methylphenyl)methyl]carbamoyl}methyl)-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]propanamide” typically involves multi-step organic reactions
Industrial Production Methods
In an industrial setting, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the butan-2-yl group, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions could target the carbonyl groups within the triazoloquinazoline structure, potentially yielding alcohol derivatives.
Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.
Biology
Biologically, triazoloquinazoline derivatives have shown potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds. Research into this specific compound could reveal similar activities.
Medicine
In medicine, compounds like this one are investigated for their therapeutic potential. They may serve as leads for the development of new drugs targeting specific diseases or conditions.
Industry
Industrially, the compound could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action for “N-(butan-2-yl)-3-[2-({[(4-methylphenyl)methyl]carbamoyl}methyl)-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]propanamide” would depend on its specific biological target. Generally, triazoloquinazoline derivatives interact with enzymes or receptors, modulating their activity through binding interactions. This can lead to inhibition or activation of specific pathways, resulting in the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Triazoloquinazoline Derivatives: These compounds share the core structure and exhibit similar biological activities.
Carbamoylmethyl Compounds: Compounds with carbamoylmethyl groups may have comparable reactivity and applications.
Uniqueness
The uniqueness of “N-(butan-2-yl)-3-[2-({[(4-methylphenyl)methyl]carbamoyl}methyl)-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]propanamide” lies in its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the butan-2-yl and 4-methylphenylmethyl groups may confer unique properties compared to other triazoloquinazoline derivatives.
Properties
IUPAC Name |
N-butan-2-yl-3-[2-[2-[(4-methylphenyl)methylamino]-2-oxoethyl]-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N6O4/c1-4-18(3)28-22(33)13-14-30-24(35)20-7-5-6-8-21(20)32-25(30)29-31(26(32)36)16-23(34)27-15-19-11-9-17(2)10-12-19/h5-12,18H,4,13-16H2,1-3H3,(H,27,34)(H,28,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKBFXDGBRZWZOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)CCN1C(=O)C2=CC=CC=C2N3C1=NN(C3=O)CC(=O)NCC4=CC=C(C=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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